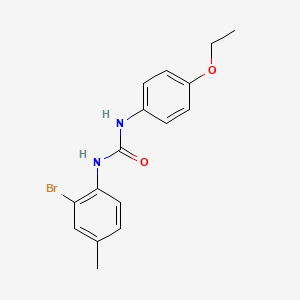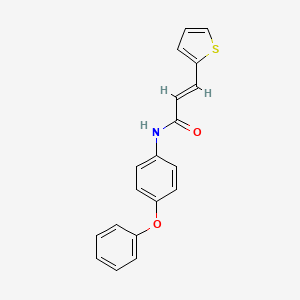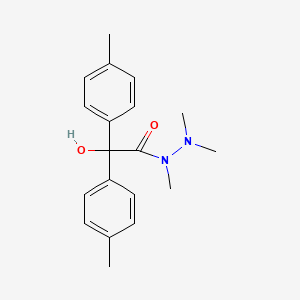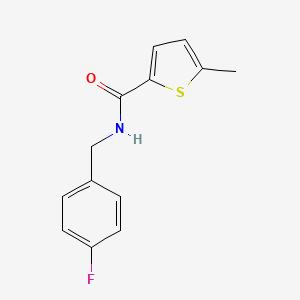
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea, also known as BMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEP is a urea derivative that has been synthesized and studied for its pharmacological properties.
作用機序
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood. However, it has been suggested that N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to enhance the binding of GABA to the receptor, leading to an increase in GABAergic neurotransmission. This mechanism of action may contribute to the anxiolytic and anticonvulsant effects of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, leading to a decrease in neuronal excitability. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the central nervous system. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it readily available for research purposes. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea also has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea and its potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration route for N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea. Further research is also needed to determine the potential side effects of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea and its safety profile. Overall, the study of N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has the potential to lead to the development of new treatments for a variety of neurological and inflammatory conditions.
合成法
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenylamine and 4-ethoxyphenyl isocyanate. The reaction yields N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea as a white crystalline powder with a high purity level. The synthesis method is relatively simple and efficient, making N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea a promising candidate for further research.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-bromo-4-methylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-21-13-7-5-12(6-8-13)18-16(20)19-15-9-4-11(2)10-14(15)17/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMLAVEXKOZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
methanone](/img/structure/B5779589.png)

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
